9H-Purine-9-ethanol
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Overview
Description
9H-Purine-9-ethanol, also known as EHNA (hydrochloride), is a dual inhibitor of PDE2 and ADA . It is a reversible adenosine deaminase inhibitor that also selectively inhibits the cGMP-specific phosphodiesterase (PDE2) . It has been used to evaluate cardioprotective and neuroprotective effects during ischemia, to study the role of cAMP/cGMP signaling, and to maintain pluripotency/prevent differentiation of human embryonic stem cells .
Synthesis Analysis
The synthesis of this compound involves the use of 6-chloro-9H-purine and thiourea in ethanol, which is then added to a reaction flask and refluxed for 3 hours . The reaction system is then poured into a saturated aqueous solution of sodium hydroxide, and the pH is adjusted to acidic with glacial acetic until a large amount of yellow solid appears .Molecular Structure Analysis
The molecular formula of this compound is C14H23N5O • HCl . It contains a total of 21 bonds, including 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, 1 Imidazole, and 1 Pyrimidine .Chemical Reactions Analysis
This compound has been found to be involved in various chemical reactions. For instance, 9-sulfonyl-9(H)-purine derivatives have been shown to inhibit HCV replication via their degradation species . The sulfonamide bond at the 9-position of purine is the primary degradation site, and the resulting sulfonylation degradation species mediate the anti-HCV activity of 9-sulfonyl-9(H)-purines .Physical and Chemical Properties Analysis
This compound has a molecular weight of 313.83 . It is soluble in DMSO (>10 mg/mL) and water (>10 mg/mL) .Scientific Research Applications
Chemical Synthesis and Tautomerism : 9H-Purine derivatives are used in chemical synthesis, demonstrating different reactions and properties. For example, the study by Klemm et al. (2009) discusses the synthesis and tautomerism of certain purine derivatives, highlighting their complex chemical behavior and potential for various synthetic applications (Klemm, Johnstone, & Tran, 2009).
Antibacterial Properties : Some purine compounds have been explored for their antibacterial properties. Govori (2017) synthesized 9H-Triazolo[4,3-g]purin-5-amine and tested it for antibacterial activity, indicating the potential of purine derivatives in developing new antibacterial agents (Govori, 2017).
Pharmacological Applications : Purine derivatives are researched for their potential in treating various diseases. For instance, Bakkestuen et al. (2005) synthesized 9-Aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines with promising activity against Mycobacterium tuberculosis, suggesting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Synthesis of Azacyclic Nucleosides : Zhang et al. (2016) explored the synthesis of azacyclic nucleosides using 9-(2-tosylvinyl)-9H-purines, highlighting the utility of purine derivatives in nucleoside analog synthesis, important in pharmaceutical research (Zhang, Xie, Qu, Gao, & Guo, 2016).
Metabolic Studies : Purine derivatives are used in studies related to metabolism and biochemical processes. Yamamoto et al. (1993) investigated the effect of ethanol on purine bases, highlighting the relevance of purine compounds in understanding metabolic pathways (Yamamoto, Moriwaki, Takahashi, Suda, & Higashino, 1993).
Antitumor Activities : Purine scaffolds are being investigated for their potential in cancer treatment. Ningegowda et al. (2010) synthesized and evaluated the anti-tumor activities of 9-ethyl-9H-purine derivatives, suggesting their use in cancer therapy (Ningegowda, Grover, Basappa, Ranjith, Rangappa, Priya, & Swamy, 2010).
Mechanism of Action
9H-Purine-9-ethanol, as an adenosine deaminase inhibitor, competitively inhibits the phosphorylation of deoxyguanosine and deoxyadenosine in isolated mitochondria and the perfused rat heart . It has been used to evaluate cardioprotective and neuroprotective effects during ischemia, to study the role of cAMP/cGMP signaling, and to maintain pluripotency/prevent differentiation of human embryonic stem cells .
Safety and Hazards
Properties
IUPAC Name |
2-purin-9-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c12-2-1-11-5-10-6-3-8-4-9-7(6)11/h3-5,12H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIRADOPOUBNDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347668 |
Source
|
Record name | 9H-Purine-9-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-69-5 |
Source
|
Record name | 9H-Purine-9-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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